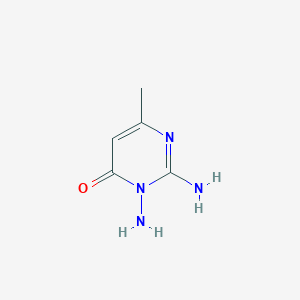

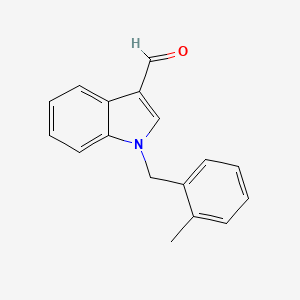

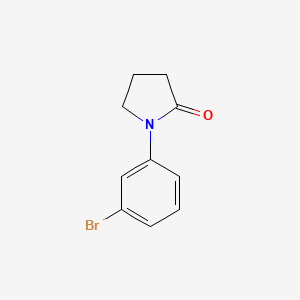

![molecular formula C11H12N4O B1268716 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol CAS No. 146998-51-8](/img/structure/B1268716.png)

2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol” is a chemical compound with the CAS Number: 146998-51-8 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Antitumor Properties

1,3,5-Triazines, the class of compounds to which our molecule belongs, have been studied for their antitumor properties. Compounds like hexamethylmelamine and 2-amino-4-morphlino-s-triazine are clinically used to treat lung, breast, and ovarian cancer . The structural similarity suggests that our compound may also be explored for potential antitumor applications.

Aromatase Inhibitory Activity

Recent studies have shown significant aromatase inhibitory activity in 1,3,5-triazines . This is crucial in the treatment of hormone-sensitive breast cancers, where the inhibition of aromatase is a key therapeutic strategy.

Antimicrobial Applications

The triazine structure has been linked to antimicrobial activity. For instance, certain 1,3,5-triazines present potential use as siderophore-mediated drugs, which are important in the fight against microbial infections .

Corticotrophin-Releasing Factor Antagonism

Some triazines have been identified as potent corticotrophin-releasing factor 1 receptor antagonists . This application is significant in the development of treatments for disorders related to stress and anxiety.

Leukotriene Antagonism

Compounds of the triazine class have shown potent activity against leukotriene C4 (LTC4) antagonists, which have a protective effect on HCl.ethanol-induced gastric lesions . This suggests a potential therapeutic application in gastrointestinal disorders.

Trypanosomiasis Treatment

1,3,5-Triazine substituted polyamines have shown in vitro activity against the protozoan parasite Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . This opens up a research avenue for our compound in parasitology and tropical medicine.

Quorum Sensing Inhibition in Biofilms

Compounds with a methylamino group have been studied for their ability to inhibit biofilm formation and down-regulate virulence genes in Staphylococcus aureus . This application is critical in addressing antibiotic resistance and the treatment of persistent infections.

Reactive Oxygen Species Sensing

Derivatives of methylamino phenol have been used in the synthesis of novel fluorescent sensors for reactive oxygen species . This application is important in the field of oxidative stress research and could be a potential area of study for our compound.

properties

IUPAC Name |

2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMCXDPSVCYANB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NC)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425322 |

Source

|

| Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146998-51-8 |

Source

|

| Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)